Molecular Weight Differentiation: Impact on Fragment-Based Drug Design and Lead Optimization
The molecular weight (MW) of tert-butyl 3-ethyl-3-ethynylazetidine-1-carboxylate is 209.28 g/mol, which is 28.05 g/mol higher than the non-ethylated analog tert-butyl 3-ethynylazetidine-1-carboxylate (MW 181.23 g/mol, CAS 287193-01-5) and 14.02 g/mol higher than the 3-methyl analog (MW 195.26 g/mol, CAS 1363381-76-3) . This incremental mass increase corresponds to one additional methylene unit (─CH₂─, +14 Da) relative to the methyl analog, providing a tunable step in lipophilicity and steric bulk. In fragment-based drug discovery, MW increments of this magnitude are significant for optimizing ligand efficiency indices (LE ≈ ΔG/MW) and are within the range known to influence pharmacokinetic parameters [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 209.28 g/mol (C₁₂H₁₉NO₂) |
| Comparator Or Baseline | tert-Butyl 3-ethynylazetidine-1-carboxylate: 181.23 g/mol (C₁₀H₁₅NO₂); tert-Butyl 3-ethynyl-3-methylazetidine-1-carboxylate: 195.26 g/mol (C₁₁H₁₇NO₂) |
| Quantified Difference | +28.05 g/mol vs. 3-ethynyl analog; +14.02 g/mol vs. 3-methyl analog |
| Conditions | Calculated from molecular formulas; vendor-reported data |
Why This Matters
The intermediate molecular weight positions this building block between lighter fragments unsuitable for lead optimization and heavier scaffolds that risk exceeding Lipinski's Rule of Five thresholds, offering a balanced starting point for medicinal chemistry campaigns.
- [1] Lowe DB et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. J Org Chem. 2012;77(17):7187-7211. doi:10.1021/jo300974j View Source
